(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a tetrahydropyran-2-yloxy group, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide typically involves the reaction of an alkyl halide with zinc in the presence of a solvent like THF. The tetrahydropyran-2-yloxy group is introduced via a hydroalkoxylation reaction, where an olefin reacts with an alcohol in the presence of a catalyst . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of organozinc compounds, including this compound, generally involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide can undergo various types of reactions, including:
Nucleophilic substitution: The zinc bromide moiety can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc atom.
Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, organolithium reagents, and Grignard reagents. Typical reaction conditions involve anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be an alkylated derivative of the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide exerts its effects involves the interaction of the zinc atom with various substrates. The zinc atom can coordinate with electron-rich sites on the substrate, facilitating nucleophilic attack or other reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Organochlorine compounds: These include compounds like chloroform and dichloromethane, which also feature halogen atoms but differ in their reactivity and applications.
Dichloroanilines: These compounds have similar structural features but are used primarily in the production of dyes and herbicides.
Uniqueness
(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide is unique due to its specific functional groups and the presence of zinc, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specialized organic synthesis applications.
Properties
Molecular Formula |
C13H25BrO2Zn |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
bromozinc(1+);2-octoxyoxane |
InChI |
InChI=1S/C13H25O2.BrH.Zn/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13;;/h13H,1-12H2;1H;/q-1;;+2/p-1 |
InChI Key |
BQNKMXJTJQCTMI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCCOC1CCCCO1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.